molecular formula C19H22N2O5S B4946494 5-[(3-acetylphenyl)sulfamoyl]-2-methoxy-N-propylbenzamide

5-[(3-acetylphenyl)sulfamoyl]-2-methoxy-N-propylbenzamide

Cat. No.: B4946494
M. Wt: 390.5 g/mol
InChI Key: UJHBDYFWBGGUGY-UHFFFAOYSA-N
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Description

5-[(3-acetylphenyl)sulfamoyl]-2-methoxy-N-propylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a methoxy group, a propyl chain, and a sulfamoyl group attached to an acetylphenyl ring. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-acetylphenyl)sulfamoyl]-2-methoxy-N-propylbenzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzamide derivative and introduce the methoxy and propyl groups through nucleophilic substitution reactions. The sulfamoyl group can be introduced via sulfonation reactions, followed by acetylation to attach the acetylphenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(3-acetylphenyl)sulfamoyl]-2-methoxy-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 5-[(3-hydroxyphenyl)sulfamoyl]-2-methoxy-N-propylbenzamide.

    Reduction: Formation of 5-[(3-hydroxyphenyl)sulfamoyl]-2-methoxy-N-propylbenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(3-acetylphenyl)sulfamoyl]-2-methoxy-N-propylbenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfamoyl group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The acetylphenyl ring could also play a role in binding to target molecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-acetylphenyl)sulfamoyl]-2-hydroxybenzamide
  • 5-{[(3-acetylphenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide

Uniqueness

5-[(3-acetylphenyl)sulfamoyl]-2-methoxy-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[(3-acetylphenyl)sulfamoyl]-2-methoxy-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-4-10-20-19(23)17-12-16(8-9-18(17)26-3)27(24,25)21-15-7-5-6-14(11-15)13(2)22/h5-9,11-12,21H,4,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHBDYFWBGGUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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